molecular formula C11H18ClNO2 B12299683 2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hcl

2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hcl

Cat. No.: B12299683
M. Wt: 235.74 g/mol
InChI Key: YXLSDLKSKODYFG-FEUVXQGESA-N
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Description

2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hydrochloride is a stable isotope-labeled compound. It is used as a reference standard in various scientific research applications. The compound is characterized by its high chemical purity and is often utilized in studies involving stable isotopes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hydrochloride involves multiple steps, including the introduction of deuterium atoms. The process typically starts with the preparation of the phenyl ethylamine backbone, followed by the introduction of ethoxy and methoxy groups. Deuterium atoms are then incorporated into the molecule through specific reaction conditions that ensure the replacement of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to achieve high purity and yield. The process involves the use of specialized equipment to handle deuterium gas and other reagents. The final product is purified through crystallization or chromatography techniques to ensure it meets the required standards for research applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Neurotransmitter System Studies

Compounds with similar structures to 2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hydrochloride are often investigated for their interactions with neurotransmitter systems. Although specific biological activity data for this compound is limited, it is hypothesized that it may exhibit activities related to serotonin receptors and other neurotransmitter systems.

Metabolic Studies

Due to its stable isotope labeling, this compound can be used in metabolic studies to trace the metabolism of phenethylamines in biological systems. The deuterium substitution allows researchers to differentiate between the labeled compound and its metabolites in complex biological matrices.

Drug Development

The compound's structural characteristics make it a candidate for drug development research. It can serve as a lead structure for modifications aimed at enhancing pharmacological profiles or reducing side effects. For instance, structural analogs might be synthesized to explore variations in biological activity.

Case Studies and Research Findings

Research involving similar compounds has demonstrated various biological activities:

  • Serotonin Receptor Interaction : Compounds structurally related to phenethylamines have been shown to interact with serotonin receptors, influencing mood and behavior. Studies indicate that modifications on the phenyl ring can significantly alter receptor affinity and selectivity .
  • Antidepressant Effects : Some derivatives have been evaluated for their antidepressant-like effects in animal models, suggesting potential therapeutic applications .
  • Metabolic Stability : Investigations into the metabolic stability of phenethylamine derivatives reveal that specific substitutions can enhance their stability in biological systems, making them better candidates for drug development .

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hydrochloride involves its interaction with specific molecular targets. The deuterium atoms in the compound provide a unique signature that can be detected using mass spectrometry, allowing researchers to track the compound’s behavior in various systems. The molecular pathways involved depend on the specific application, such as enzyme interactions in biological studies or reaction mechanisms in chemical research.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dihydroxyphenyl)ethyl-1,1,2,2-D4-amine hydrochloride: Another stable isotope-labeled compound used in similar research applications.

    4-Methoxyphenethylamine: A precursor for the synthesis of various organic compounds.

Uniqueness

2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hydrochloride is unique due to its specific isotopic labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms allows for precise tracking and quantification, making it a valuable tool in various scientific fields.

Biological Activity

2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hydrochloride is a deuterated compound that serves as a stable isotope-labeled analog primarily utilized in biochemical research. Its structure features a phenethylamine backbone with ethoxy and methoxy substituents, which are significant for its biological activity. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, potential pharmacological effects, and comparison with related compounds.

  • Molecular Formula : C11D4H13NO2·HCl
  • Molecular Weight : 235.7438 g/mol
  • CAS Number : 1398066-01-7

The presence of deuterium enhances the compound's stability and allows for precise tracking in biological studies. The chemical structure is critical for understanding its interaction with biological systems.

  • Neurotransmitter Interaction : Compounds similar to 2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine often interact with neurotransmitter receptors, particularly those involved in mood regulation and cognitive function.
  • Phosphodiesterase Inhibition : Some analogs have shown promise as phosphodiesterase inhibitors, which can modulate intracellular signaling pathways relevant to inflammation and neuronal health .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and potential biological activities of compounds related to 2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine HCl:

Compound NameStructure FeaturesUnique Properties
3-Ethoxy-4-methoxyphenethylamineSimilar ethoxy and methoxy groupsNon-deuterated variant
2-(3-Methoxyphenyl)ethylamineLacks ethoxy group but retains phenyl structureDifferent pharmacological profile
N,N-Dimethyl-3-ethoxy-4-methoxyphenethylamineDimethyl substitution on nitrogenIncreased lipophilicity

Case Studies and Research Findings

Research on related compounds has provided insights into potential therapeutic applications:

  • PDE4 Inhibition : A study highlighted the discovery of a potent PDE4 inhibitor derived from similar structural frameworks. This compound demonstrated efficacy in reducing inflammation in preclinical models .
  • Neuroprotective Effects : Analogous compounds have been evaluated for their neuroprotective properties in models of neurodegenerative diseases. These studies suggest that modifications to the phenethylamine structure can enhance neuroprotective effects through receptor modulation .

Properties

Molecular Formula

C11H18ClNO2

Molecular Weight

235.74 g/mol

IUPAC Name

1,1,2,2-tetradeuterio-2-(3-ethoxy-4-methoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C11H17NO2.ClH/c1-3-14-11-8-9(6-7-12)4-5-10(11)13-2;/h4-5,8H,3,6-7,12H2,1-2H3;1H/i6D2,7D2;

InChI Key

YXLSDLKSKODYFG-FEUVXQGESA-N

Isomeric SMILES

[2H]C([2H])(C1=CC(=C(C=C1)OC)OCC)C([2H])([2H])N.Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)CCN)OC.Cl

Origin of Product

United States

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